molecular formula C12H24N2O2 B11721007 tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate

Cat. No.: B11721007
M. Wt: 228.33 g/mol
InChI Key: YFWWYSXNDODXMP-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is known for its excellent physicochemical properties and versatile applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with acetic anhydride and triethylamine in anhydrous dichloromethane (DCM) at 0°C. The reaction mixture is stirred at this temperature for 2 hours before the addition of water and DCM .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate has gained significant recognition in scientific research due to its versatile applications. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

  • tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate is unique due to its specific molecular structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-13-7-6-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

YFWWYSXNDODXMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1NC(=O)OC(C)(C)C)C

Origin of Product

United States

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